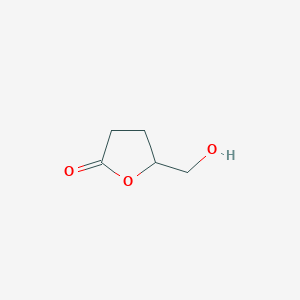
5-(Hydroxymethyl)dihydrofuran-2(3H)-on
Übersicht
Beschreibung
5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known as dihydro-5-(hydroxymethyl)-2(3H)-furanone, is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.0993 g/mol . This compound features a furan ring with a hydroxymethyl group attached, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways involving furan derivatives.
Industry: It is used in the production of polymers and resins.
Wirkmechanismus
Target of Action
It is known to be a chiral building block used in the synthesis of many natural products and biologically significant compounds .
Mode of Action
It is primarily used as a chiral synthon in the synthesis of various compounds, suggesting that it interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is used in the synthesis of anti-hiv dideoxynucleosides, indicating that it may play a role in the biochemical pathways related to viral replication .
Result of Action
It is used in the synthesis of compounds with significant biological activity, such as anti-hiv dideoxynucleosides . This suggests that it may contribute to the antiviral activity of these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the reduction of 5-(hydroxymethyl)furfural. One common method is the catalytic hydrogenation of 5-(hydroxymethyl)furfural using a palladium catalyst under mild conditions . Another approach involves the use of sodium borohydride as a reducing agent in an aqueous medium .
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)dihydrofuran-2(3H)-one often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the catalytic hydrogenation of 5-(hydroxymethyl)furfural in the presence of a palladium catalyst, with careful control of temperature and pressure to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-formyl-2-furancarboxylic acid.
Reduction: Tetrahydro-5-(hydroxymethyl)furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(hydroxymethyl)furfural: A precursor to 5-(hydroxymethyl)dihydrofuran-2(3H)-one, known for its role in the Maillard reaction.
Furfural: Another furan derivative used in the production of resins and as a solvent.
2,5-dimethylfuran: A biofuel with higher energy content compared to ethanol.
Uniqueness
5-(hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its combination of a hydroxymethyl group and a dihydrofuran ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJFFVIMQBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347209 | |
| Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-51-3, 32780-06-6 | |
| Record name | 2(3H)-Furanone, dihydro-5-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(+)-4-Hydroxymethyl-4-butanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10374-51-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Hydroxymethyl)dihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(hydroxymethyl)oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 5-(hydroxymethyl)dihydrofuran-2(3H)-one in organic synthesis?
A: 5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-butyrolactone, holds promise as a valuable building block in organic synthesis. Research has demonstrated its utility as a starting material for synthesizing more complex molecules. For example, it can be derived from (–)-levoglucosenone (LGO) through palladium-catalyzed reactions followed by Baeyer–Villiger oxidation. This process enables the creation of chiral 3- and 4-substituted derivatives of 5-(hydroxymethyl)dihydrofuran-2(3H)-one. [] These derivatives are important precursors for various biologically active compounds, highlighting the compound's significance in medicinal chemistry and natural product synthesis.
Q2: Has 5-(hydroxymethyl)dihydrofuran-2(3H)-one been found in natural sources?
A: Yes, 5-(hydroxymethyl)dihydrofuran-2(3H)-one has been identified in the fruits of Capparis spinosa L. [] This discovery suggests potential applications for this compound in food chemistry or as a naturally-derived synthon for various chemical syntheses.
Q3: Are there any reports on the biological activity of 5-(hydroxymethyl)dihydrofuran-2(3H)-one?
A: While 5-(hydroxymethyl)dihydrofuran-2(3H)-one itself has not been extensively studied for its biological activity, research indicates that other compounds isolated alongside it from the Red Sea sponge Haliclona sp. exhibited cytotoxic activity against various cancer cell lines. [] This finding suggests the possibility of 5-(hydroxymethyl)dihydrofuran-2(3H)-one or its derivatives possessing interesting biological properties, warranting further investigation in this area.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183592.png)
![N-(prop-2-en-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B183593.png)
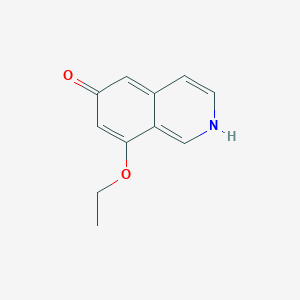
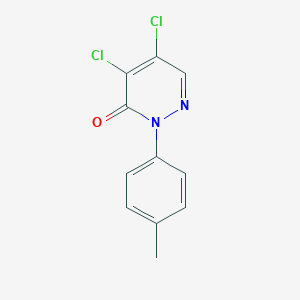
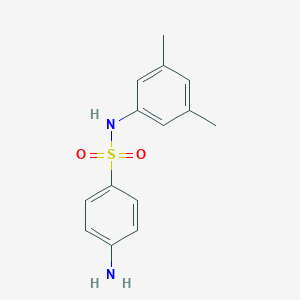
![1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B183601.png)
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
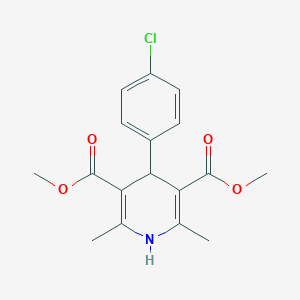

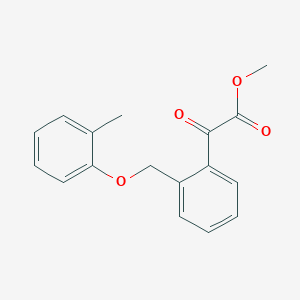

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
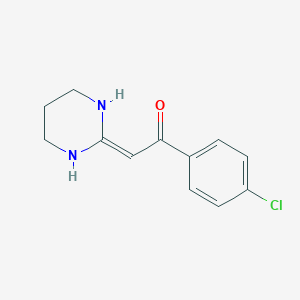
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
